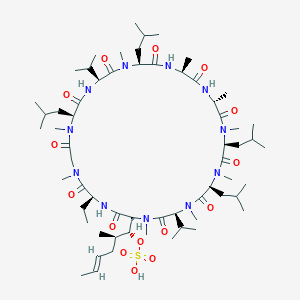

Cyclosporin A Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is an extremely powerful immunosuppressant and is approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart–lung transplants . This compound is a metabolite of Cyclosporin A found in human bile and plasma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclosporin A can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid in Cyclosporin A .

Industrial Production Methods: Cyclosporin A is primarily produced by submerged fermentation using the fungus Tolypocladium inflatum . This method involves optimizing fermentation conditions to enhance production efficiency, including the use of immobilization, mutation, and microbial stresses .

Análisis De Reacciones Químicas

Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Cyclosporin A Sulfate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cyclic peptides and their synthetic modifications.

Biology: Investigated for its role in cellular signaling pathways and its effects on lymphocyte receptors.

Medicine: Widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.

Mecanismo De Acción

Cyclosporin A Sulfate exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in activating T-cells of the immune system . This inhibition prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response . The primary molecular targets are T lymphocytes, and the pathway involves the binding of Cyclosporin A to cyclophilin, forming a complex that inhibits calcineurin .

Comparación Con Compuestos Similares

Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.

Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.

Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, affecting lymphocyte proliferation.

Uniqueness: Cyclosporin A Sulfate is unique due to its cyclic structure and the presence of unusual amino acids, which contribute to its selective immunosuppressive action . Unlike other immunosuppressants, it specifically targets T lymphocytes and affects the induction phase of the immune response .

Actividad Biológica

Cyclosporin A (CsA) sulfate is a derivative of the well-known immunosuppressive agent cyclosporin A, primarily recognized for its ability to inhibit T-cell activation. This article provides a comprehensive overview of the biological activities associated with cyclosporin A sulfate, including its mechanisms of action, therapeutic applications, and relevant case studies.

Cyclosporin A functions as a calcineurin inhibitor , which plays a crucial role in T-cell activation. The primary mechanism involves the formation of a complex with cyclophilin, which subsequently inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT), a transcription factor essential for the production of various pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, and tumor necrosis factor-alpha (TNF-α) .

Key Points:

- Binding : CsA binds to cyclophilin, forming a complex that inhibits calcineurin.

- Inhibition : This process inhibits NFAT activation and reduces cytokine production.

- Effect on T-cells : High doses suppress T-cell proliferation, while low doses can have paradoxical pro-inflammatory effects .

Biological Activities

This compound exhibits several biological activities beyond immunosuppression:

- Immunosuppressive Effects : Primarily used to prevent organ transplant rejection by inhibiting T-cell activation.

- Anti-inflammatory Properties : Reduces inflammation by modulating cytokine production.

- Endothelial Protection : Inhibits apoptosis in endothelial cells under oxidative stress conditions .

Case Study 1: Immunomodulation

A study demonstrated that low doses of cyclosporin A could induce pro-inflammatory cytokines such as IL-12 and TNF-α in mouse models, suggesting that low-dose administration may stimulate immune responses under specific conditions .

Case Study 2: Endothelial Cell Protection

Research indicated that cyclosporin A significantly decreased oxidized LDL-induced apoptosis in human umbilical venous endothelial cells (HUVECs). The study found that co-incubation with cyclosporin A reduced apoptosis by preventing mitochondrial dysfunction, which is critical in maintaining endothelial integrity .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activities of this compound:

Propiedades

IUPAC Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXGGWUGMQJHS-CGLBZJNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.